2,4-Dimethyl-6-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrimidine
Description
2,4-Dimethyl-6-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 2 and 3. At position 6, a piperidin-4-yloxy group is attached, with the piperidine nitrogen further sulfonylated by a 2,3,5,6-tetramethylphenyl (mesityl) group. This structural complexity confers unique physicochemical properties, including increased steric bulk and lipophilicity due to the mesityl sulfonyl moiety . While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., sulfonylated piperidine-pyrimidine derivatives) are often explored for kinase inhibition or metabolic stability enhancements in drug discovery .
Properties
IUPAC Name |
2,4-dimethyl-6-[1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-13-11-14(2)17(5)21(16(13)4)28(25,26)24-9-7-19(8-10-24)27-20-12-15(3)22-18(6)23-20/h11-12,19H,7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKSZUPTUNLDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(CC2)OC3=NC(=NC(=C3)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dimethyl-6-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrimidine is a complex organic compound belonging to the pyrimidine family. Its structure features a sulfonyl group and a piperidine moiety, which are critical for its biological activity. This article discusses the compound's synthesis, biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 362.48 g/mol. The synthesis typically involves multiple steps starting from pyrimidine derivatives and sulfonylated piperidines. Key reaction conditions include:
- Solvents : Dimethyl sulfoxide (DMSO) is commonly used.
- Catalysts : Various catalysts may be employed to optimize yields.
The synthesis pathway can be outlined as follows:
- Formation of the Pyrimidine Core : Utilizing pyrimidine derivatives.
- Introduction of the Piperidine Moiety : Through nucleophilic substitution reactions.
- Sulfonylation : Attaching the sulfonyl group to enhance biological activity.
Biological Activity
The biological activity of this compound has been investigated in various studies. The compound exhibits potential as:
1. CNS Modulator
Research indicates that compounds similar to this pyrimidine derivative may act as positive allosteric modulators for CNS receptors. For instance, studies have shown that related compounds can enhance acetylcholine receptor activity with varying efficacy (EC50 values) .
2. Antiviral Activity
In related research on pyrimidine derivatives, compounds were screened for anti-HIV activity. Some exhibited strong inhibitory effects against HIV strains with low EC50 values (e.g., 5.79 nM) . This suggests that the compound may possess similar antiviral properties.
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE). Enzyme inhibition studies showed promising results with IC50 values indicating effective inhibition .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
Case Study 1: CNS Activity
A study demonstrated that a series of pyrimidine derivatives acted as M4 positive allosteric modulators with significant CNS effects . The modifications in structure led to variations in binding affinity and metabolic stability.
Case Study 2: Antiviral Screening
In a comprehensive screening of novel compounds for antiviral activity against HIV-1, derivatives closely related to our compound showed enhanced potency against resistant strains . This underscores the potential utility of structural modifications in enhancing therapeutic efficacy.
The mechanism by which this compound exerts its effects is likely multifaceted:
- Receptor Modulation : By binding to specific receptors (e.g., M4 muscarinic receptors), it may enhance neurotransmitter signaling.
- Enzyme Interaction : The sulfonamide moiety could facilitate interactions with enzymes critical in metabolic pathways.
Scientific Research Applications
Biological Activities
Research indicates that 2,4-Dimethyl-6-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrimidine exhibits a range of biological activities:
Anticancer Properties
Studies have shown that this compound can inhibit the proliferation of cancer cells in vitro. It has been evaluated against various cancer types including melanoma and breast cancer. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell growth and survival .
Anti-inflammatory Effects
The compound has demonstrated potential as an anti-inflammatory agent. It acts by modulating inflammatory cytokines and inhibiting pathways such as NF-kB that are crucial in inflammation-related diseases .
Antimicrobial Activity
Preliminary evaluations indicate that this compound possesses antimicrobial properties against both bacterial and fungal strains. Its efficacy was assessed using standard antimicrobial assays where it showed significant inhibition compared to control substances .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Variations: The target compound and derivatives retain a pyrimidine core, while uses a thienopyrimidine fused ring. The fused system in may enhance binding to hydrophobic enzyme pockets .
Substituent Effects :
- Sulfonyl vs. Sulfanyl : The mesityl sulfonyl group in the target compound increases steric bulk and electron-withdrawing effects compared to methylsulfonyl () or methylsulfanyl (). This difference could influence solubility and target selectivity .
- Halogenation : Chloro substituents () may enhance electrophilicity for nucleophilic substitution reactions, whereas the target compound’s methyl groups favor lipophilicity .
In contrast, ’s piperazine-linked thienopyrimidine allows conformational flexibility for receptor binding .
Bioisosteric Replacements :
- ’s difluoromethyl and pyrazole groups serve as bioisosteres, improving metabolic stability and mimicking aromatic interactions in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
